7-Ethoxy-7-oxoheptanoic acid
Overview
Description
7-Ethoxy-7-oxoheptanoic acid, also known as Monoethyl pimelate, is a chemical compound with the molecular formula C₉H₁₆O₄ . It has a molecular weight of 188.22 g/mol . The compound is typically stored in a dry, sealed environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 7-Ethoxy-7-oxoheptanoic acid involves the reaction of diethyl heptanedioate with potassium hydroxide (KOH) in ethanol . The mixture is stirred at 80°C for 24 hours and then concentrated under reduced pressure . The resulting mixture is poured into water, and the pH value of the solution is adjusted to 1 by concentrated H₂SO₄ . After the removal of the solvent, the crude product is purified by flash chromatography SiO₂ (EtOH:EtOAc=1:10) to yield the desired compound .Molecular Structure Analysis
The InChI code for 7-Ethoxy-7-oxoheptanoic acid is 1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
7-Ethoxy-7-oxoheptanoic acid is a clear liquid that ranges in color from colorless to yellow . It has a boiling point of 135-138°C at 1 mm . The compound has a density of 1.06 .Scientific Research Applications
Synthesis Applications
Synthesis of Prostanoids
Methyl 7-oxoheptanoate, closely related to 7-ethoxy-7-oxoheptanoic acid, has been utilized in the synthesis of important intermediates for prostanoids preparation (Ballini & Petrini, 1984).
Intermediate in Complex Organic Synthesis
It serves as a key intermediate in the synthesis of complex organic compounds such as 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-l-one (Ballini & Petrini, 1984).
Production of Pestalotin
The compound has been involved in the production of pestalotin, a key intermediate in various synthetic pathways (Takeda, Amano, & Tsuboi, 1977).
Synthesis of Combretastatin Derivatives
In medicinal chemistry, derivatives of 7-oxoheptanoate have been synthesized for potential use in antiproliferative applications, particularly in cancer research (Nurieva et al., 2015).
Preparation of Molecular Complexes
The compound has been used in preparing molecular complexes that exhibit specific chemical properties, like in the synthesis of isoxazole and pyrazole derivatives (Flores et al., 2014).
Development of Pharmaceutical Intermediates
It's used in the synthesis of pharmaceutical intermediates such as cilastatin, indicating its relevance in drug development (Xin-zhi, 2006).
Research in Molecular Dynamics
- Study of Cytochrome P450 Mutants: In a study focusing on molecular modeling, 7-ethoxyresorufin (related to 7-ethoxy-7-oxoheptanoic acid) was used in simulations to predict changes in substrate specificity of cytochrome P450 1A2 mutants (Tu et al., 2008).
Applications in Bioconjugate Chemistry
- Coupling of Peptides to Liposomes: The compound has found application in the synthesis of cross-linking reagents used for attaching peptides to liposomes, a technique vital in drug delivery systems (Frisch, Boeckler, & Schuber, 1996).
Safety And Hazards
The compound is labeled with the signal word “Warning” and has hazard statements H315 and H319 . These statements indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
properties
IUPAC Name |
7-ethoxy-7-oxoheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-2-13-9(12)7-5-3-4-6-8(10)11/h2-7H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXFXWKKYGBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00871373 | |
Record name | 7-Ethoxy-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-7-oxoheptanoic acid | |
CAS RN |
33018-91-6 | |
Record name | 1-Ethyl heptanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33018-91-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl hydrogen heptane-1,7-dioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018916 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Ethoxy-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl hydrogen heptane-1,7-dioate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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